2,6-Di-tert-butyl-4-{[2,3,5-trifluoro-6-(4-methylpiperazin-1-yl)pyridin-4-yl]sulfanyl}phenol
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Overview
Description
2,6-DI(TERT-BUTYL)-4-{[2,3,5-TRIFLUORO-6-(4-METHYLPIPERAZINO)-4-PYRIDYL]SULFANYL}PHENOL is a complex organic compound that features a phenol group substituted with tert-butyl groups and a pyridylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-DI(TERT-BUTYL)-4-{[2,3,5-TRIFLUORO-6-(4-METHYLPIPERAZINO)-4-PYRIDYL]SULFANYL}PHENOL typically involves multiple steps, including:
Formation of the phenol core: This can be achieved through the alkylation of phenol with tert-butyl groups using tert-butyl chloride and a Lewis acid catalyst.
Introduction of the pyridylsulfanyl group: This step may involve the reaction of a pyridine derivative with a thiol group, followed by coupling with the phenol core under basic conditions.
Addition of the trifluoromethyl group: This can be done using trifluoromethylation reagents such as trifluoromethyl iodide in the presence of a base.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The phenol group can undergo oxidation to form quinones.
Reduction: The pyridylsulfanyl group can be reduced to form thiol derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Thiol derivatives.
Substitution: Various substituted phenol derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in transition metal catalysis.
Materials Science: It can be incorporated into polymers to enhance their properties.
Biology
Drug Development: Potential use as a pharmacophore in the design of new drugs.
Biochemical Probes: Used in the study of enzyme mechanisms and protein interactions.
Medicine
Diagnostics: Used in the development of diagnostic assays.
Industry
Chemical Manufacturing: Used as an intermediate in the synthesis of other complex molecules.
Agriculture: Potential use in the development of new agrochemicals.
Mechanism of Action
The mechanism of action of 2,6-DI(TERT-BUTYL)-4-{[2,3,5-TRIFLUORO-6-(4-METHYLPIPERAZINO)-4-PYRIDYL]SULFANYL}PHENOL would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl and pyridylsulfanyl groups could play a role in enhancing binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2,6-DI(TERT-BUTYL)-4-METHYLPHENOL: Lacks the pyridylsulfanyl and trifluoromethyl groups.
4-(TRIFLUOROMETHYL)PHENOL: Lacks the tert-butyl and pyridylsulfanyl groups.
4-(4-METHYLPIPERAZINO)PHENOL: Lacks the tert-butyl and trifluoromethyl groups.
Uniqueness
The combination of tert-butyl, trifluoromethyl, and pyridylsulfanyl groups in 2,6-DI(TERT-BUTYL)-4-{[2,3,5-TRIFLUORO-6-(4-METHYLPIPERAZINO)-4-PYRIDYL]SULFANYL}PHENOL makes it unique, potentially offering enhanced stability, reactivity, and biological activity compared to similar compounds.
Properties
Molecular Formula |
C24H32F3N3OS |
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Molecular Weight |
467.6 g/mol |
IUPAC Name |
2,6-ditert-butyl-4-[2,3,5-trifluoro-6-(4-methylpiperazin-1-yl)pyridin-4-yl]sulfanylphenol |
InChI |
InChI=1S/C24H32F3N3OS/c1-23(2,3)15-12-14(13-16(19(15)31)24(4,5)6)32-20-17(25)21(27)28-22(18(20)26)30-10-8-29(7)9-11-30/h12-13,31H,8-11H2,1-7H3 |
InChI Key |
JBFZZDNRRZFSHH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)SC2=C(C(=NC(=C2F)F)N3CCN(CC3)C)F |
Origin of Product |
United States |
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